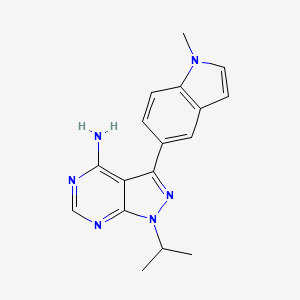
CpCDPK1/TgCDPK1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CpCDPK1/TgCDPK1-IN-3 is a dual inhibitor of calcium-dependent protein kinases 1 from Cryptosporidium parvum and Toxoplasma gondii. These kinases are crucial for the survival and pathogenicity of these apicomplexan parasites. The compound has shown potent inhibitory activity with IC50 values of 0.003 µM for Cryptosporidium parvum and 0.0036 µM for Toxoplasma gondii . This compound is primarily used in research related to diseases caused by these parasites, such as toxoplasmosis and cryptosporidiosis .
準備方法
The synthetic routes and reaction conditions for CpCDPK1/TgCDPK1-IN-3 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the calcium-dependent protein kinases .
化学反応の分析
CpCDPK1/TgCDPK1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CpCDPK1/TgCDPK1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of calcium-dependent protein kinases.
Biology: Employed in research to understand the biological functions of these kinases in apicomplexan parasites.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by Cryptosporidium parvum and Toxoplasma gondii.
Industry: Utilized in the development of new drugs and therapeutic agents targeting apicomplexan parasites
作用機序
CpCDPK1/TgCDPK1-IN-3 exerts its effects by inhibiting the activity of calcium-dependent protein kinases 1 in Cryptosporidium parvum and Toxoplasma gondii. These kinases play a crucial role in the invasion, egress, and growth of these parasites. By inhibiting these kinases, the compound disrupts the life cycle of the parasites, reducing their ability to infect host cells .
類似化合物との比較
CpCDPK1/TgCDPK1-IN-3 is unique in its dual inhibitory activity against calcium-dependent protein kinases 1 from both Cryptosporidium parvum and Toxoplasma gondii. Similar compounds include:
CpCDPK9 inhibitors: These compounds target a different calcium-dependent protein kinase in Cryptosporidium parvum and have shown potential in reducing parasite load.
TgDHFR inhibitors: These compounds target dihydrofolate reductase in Toxoplasma gondii and are used in the treatment of toxoplasmosis.
TgPRS inhibitors: These compounds target prolyl-tRNA synthetase in Toxoplasma gondii and are also investigated for their therapeutic potential.
This compound stands out due to its high potency and specificity for calcium-dependent protein kinases 1, making it a valuable tool in the study and treatment of apicomplexan parasite infections .
特性
分子式 |
C17H18N6 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
3-(1-methylindol-5-yl)-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-10(2)23-17-14(16(18)19-9-20-17)15(21-23)12-4-5-13-11(8-12)6-7-22(13)3/h4-10H,1-3H3,(H2,18,19,20) |
InChIキー |
SPUWUOGLPPVXCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)N(C=C4)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


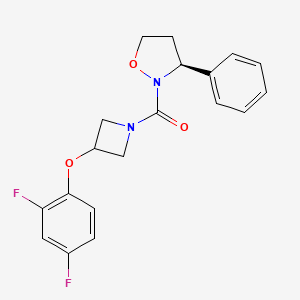
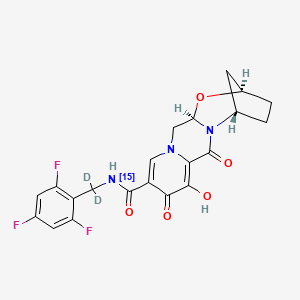
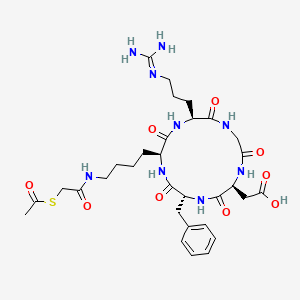

![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
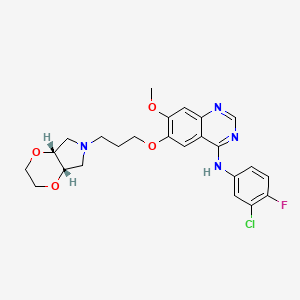
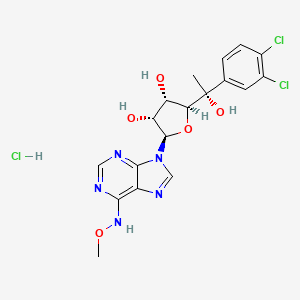
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
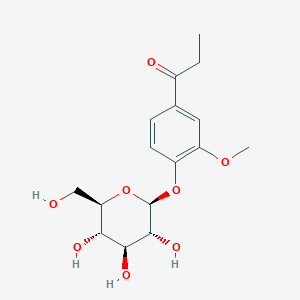
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)
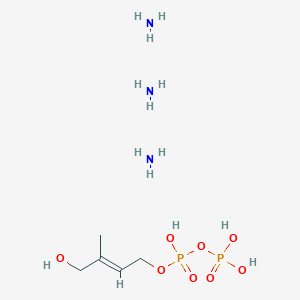
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
